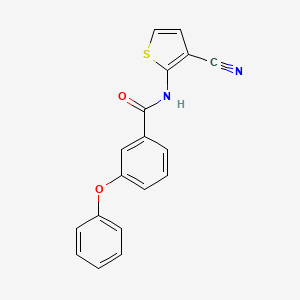

![molecular formula C20H24N4O2 B2933901 3-(3,4-二甲氧基苯基)-2,5-二甲基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶 CAS No. 902022-06-4](/img/structure/B2933901.png)

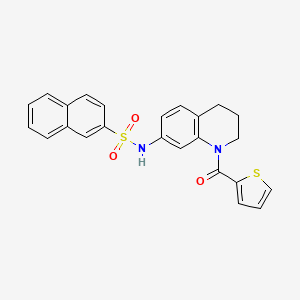

3-(3,4-二甲氧基苯基)-2,5-二甲基-7-(吡咯烷-1-基)吡唑并[1,5-a]嘧啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are purine analogues and have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest due to their diverse biological potential .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines involves the design and creation of new small molecules . A set of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds were designed and synthesized as novel CDK2 targeting compounds .Molecular Structure Analysis

The molecular structure of “3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidine” is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3 .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[1,5-a]pyrimidines include various processes such as reductive amination reactions . The growth of the three examined cell lines was significantly inhibited by most of the prepared compounds .科学研究应用

合成和表征

- 区域选择性和生物活性:对 1,3-偶极环加成区域选择性的研究导致合成吡唑并[1,5-a]嘧啶和其他化合物。这些合成的化合物对革兰氏阳性菌和革兰氏阴性菌表现出足够的抑制效率,展示了类似化合物的潜在抗菌应用 (Yasser H. Zaki, A. R. Sayed, & S. Elroby, 2016)。

- 绿色合成和抗菌活性:绿色合成方法用于从 3-(3,4-二甲氧基苯基-1-(2,5-二甲基噻吩-3-基)-丙烯酮中生产吡唑啉和嘧啶衍生物,突出了获得具有显着抗菌活性的化合物对环境友好的方法 (Salman A. Khan, A. Asiri, Sanjay Kumar, & K. Sharma, 2014)。

抗菌和抗增殖活性

- 新型吡唑、异恶唑和苯并二氮杂卓衍生物:对包括吡唑衍生物在内的新型杂环化合物的合成研究显示出有希望的抗菌和抗炎活性。这些研究为基于杂环化学的新型治疗剂的开发做出了贡献 (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015)。

- 抗癌剂合成:基于类似化学结构的咪唑并[4,5-c]吡啶和咪唑并[4,5-b]吡啶的合成已被探索其作为抗癌剂的潜力。这表明此类化合物在药物化学和癌症研究中的更广泛适用性 (C. Temple, J. Rose, R. Comber, & G. Rener, 1987)。

在杂环合成中的用途

- 杂环合成效用:烯胺腈和其他核心结构作为合成包括吡唑、吡啶和嘧啶在内的多种杂环化合物的多功能中间体。这些合成方法对于生成具有潜在药理活性的新化合物至关重要 (A. Fadda, H. Etman, Mohamed Y. El-Seidy, & K. Elattar, 2012)。

作用机制

Target of Action

Many pyrazolo-pyrimidine analogues are known to interact with various enzymes and receptors in the body. For instance, some are known to have high affinity for αvβ6 integrin

Mode of Action

The mode of action of a compound depends on its structure and the target it interacts with. Pyrazolo-pyrimidine analogues often work by inhibiting the activity of their target, thereby modulating a biological pathway .

Biochemical Pathways

Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it affects. Similar compounds have been found to have antioxidant activity, suggesting they may play a role in mitigating oxidative stress .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and the route of administration. Some similar compounds have been found to have pharmacokinetic properties commensurate with inhaled dosing by nebulization .

Result of Action

The molecular and cellular effects of a compound depend on its mode of action and the biochemical pathways it affects. Some pyrazolo-pyrimidine analogues have shown antiviral, anti-inflammatory, and anticancer activities .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors such as temperature, pH, and the presence of other compounds. For instance, some compounds exhibit excellent thermal stability .

未来方向

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2,5-dimethyl-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O2/c1-13-11-18(23-9-5-6-10-23)24-20(21-13)19(14(2)22-24)15-7-8-16(25-3)17(12-15)26-4/h7-8,11-12H,5-6,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PANCCQPNLSKEGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C(=NN2C(=C1)N3CCCC3)C)C4=CC(=C(C=C4)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-amino-1-[2-[(2-fluorobenzoyl)amino]ethyl]pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2933819.png)

![N-[2-(Oxolan-3-yloxy)pyridin-4-yl]prop-2-enamide](/img/structure/B2933820.png)

![ethyl 2-(2-((4-chlorophenyl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2933821.png)

![ethyl 2-(4-((4-methoxyphenyl)thio)butanamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B2933824.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-3-yl)-N-mesitylacetamide](/img/structure/B2933828.png)

![3-[(2-Methylpiperidin-1-yl)carbonyl]-1-propyl-1H-pyrazol-4-amine](/img/structure/B2933829.png)

![N-[2-[4-(3-chlorophenyl)piperazin-1-yl]sulfonylethyl]-4-methylbenzamide](/img/structure/B2933837.png)

![N-(4-acetamidophenyl)-2-((5-methyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2933841.png)